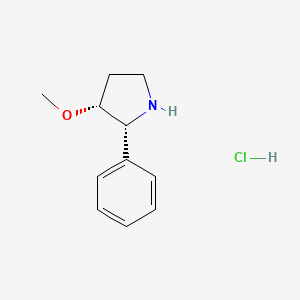

(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride

描述

(2R,3R)-3-Methoxy-2-phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy group at the 3-position and a phenyl group at the 2-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₁H₁₆ClNO (molecular weight: 213.71 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrrolidine derivatives, which often serve as ligands for receptors or enzyme inhibitors. Suppliers such as Enamine Ltd. and Linnea (Switzerland) provide this compound for research purposes, reflecting its industrial relevance .

属性

IUPAC Name |

(2R,3R)-3-methoxy-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXCPOZDRMZDBW-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride typically involves the acylation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol with an acylating agent, followed by hydrogenolysis using a suitable catalyst in a reaction-inert solvent in the presence of hydrogen . The acylating agents used can include organic acyl halides or organic acid anhydrides such as acetic anhydride, acetyl chloride, and trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The separation of stereoisomers is a critical step in the industrial production process to obtain the desired (2R,3R) stereoisomer .

化学反应分析

Palladium-Catalyzed Carboamination

The pyrrolidine core can be synthesized via palladium-catalyzed carboamination of γ-amino alkenes with aryl halides. This method enables simultaneous C–N and C–C bond formation with high diastereoselectivity (>20:1 dr) . For example:

-

Catalyst : PdCl₂/CuCl₂ or Pd₂(dba)₃/dppe

-

Conditions : NaOt-Bu, toluene, 100°C

-

Outcome : Forms 2,5-cis or 2,3-trans pyrrolidines via syn-aminopalladation (Scheme 4 in ).

Table 1 : Diastereoselectivity in Pyrrolidine Formation

| Aryl Halide | Catalyst System | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| PhBr | Pd₂(dba)₃/dppe | 88 | 2:1 (2,3-trans) |

| p-NCC₆H₄Br | PdCl₂/CuCl₂ | 68 | >20:1 (2,5-cis) |

Methoxy Group Reactivity

The methoxy group at C3 undergoes demethylation under acidic conditions. For example:

-

Reaction : Treatment with 12 N HCl in aqueous/organic biphasic systems (e.g., MTBE/THF) yields the corresponding diol via hydrolysis .

-

Conditions : pH 3, 25°C, 16 h

Phenyl Ring Modifications

The phenyl group at C2 participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromobenzaldehyde) using Pd(OTf)₂/DPPF catalysts to form biaryl amines .

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids under microwave irradiation (70°C, 1 h) achieves >90% conversion .

Asymmetric Cycloadditions

The compound serves as a precursor in [3+2] cycloadditions with azomethine ylides. Key findings include:

-

Catalyst : Cu(CH₃CN)₄PF₆/(S)-DTBM-segphos

-

Conditions : KOt-Bu, toluene, 80°C

-

Outcome : Forms fluorinated tetrahydropyrrolidines with 91% yield and >95% ee .

Table 2 : Cycloaddition Performance

| Dipolarophile | Product | Yield (%) | ee (%) |

|---|---|---|---|

| gem-Difluoroalkenes | 3,3-Difluoropyrrolidines | 91 | 95 |

| Trifluoroalkenes | 3-Trifluoromethyl derivatives | 85 | 92 |

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., DMSO, THF), facilitating:

-

Protection/Deprotection : Boc-protection using Boc₂O/DMAP in THF (48% yield) .

-

Reductive Amination : LiAlH₄ reduction of lactam precursors (e.g., (5R)-5-phenyl-2-pyrrolidinone) to yield (R)-2-phenylpyrrolidine (81% yield) .

Transition-Metal Catalysis

Pd-catalyzed reactions proceed via oxidative addition, syn-aminopalladation, and reductive elimination (Scheme 4 in ). The stereochemical outcome is governed by A(1,3)-strain minimization in transition states (e.g., pseudoaxial phenyl orientation) .

Acid-Base Interactions

The hydrochloride counterion participates in proton transfer during nucleophilic substitutions. For example, HCl-mediated hydrolysis of methyl esters proceeds via a tetrahedral intermediate stabilized by H-bonding .

科学研究应用

Medicinal Chemistry

1.1 Antagonism of Ionotropic Glutamate Receptors

One significant application of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride is in the development of selective antagonists for ionotropic glutamate receptors (iGluRs), which are crucial for neurotransmission in the central nervous system. Recent studies have demonstrated that derivatives of this compound can be synthesized to create highly potent NMDA receptor antagonists. These compounds exhibit selectivity profiles that can be tailored through structural modifications, enhancing their potential as therapeutic agents for neurological disorders .

1.2 Anti-emetic Properties

Research has indicated that compounds related to this compound show promise in treating emesis (vomiting) induced by chemotherapy agents like cisplatin. For example, studies have shown that specific analogs can inhibit cisplatin-induced emesis in animal models, suggesting their potential use in managing chemotherapy-related side effects .

Synthesis and Structural Modifications

2.1 Structure-Activity Relationship Studies

The synthesis of this compound has been explored through various synthetic routes, allowing researchers to investigate structure-activity relationships (SAR). By modifying substituents at different positions on the pyrrolidine ring, researchers can optimize the pharmacological properties of the compound. For instance, studies have shown that specific modifications can lead to increased potency and selectivity for certain receptor subtypes .

Data Tables

Case Studies

Case Study 1: NMDA Antagonist Development

In a study focused on NMDA receptor antagonists, researchers synthesized multiple analogs of this compound using C(sp3)-H activation methodologies. The resulting compounds demonstrated IC50 values as low as 200 nM, indicating high potency against specific NMDA receptor subtypes. This highlights the compound's potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 2: Emesis Management

Another study evaluated the effectiveness of a derivative of this compound in preventing cisplatin-induced emesis in ferrets. The results showed a significant reduction in vomiting episodes when administered prior to chemotherapy, demonstrating its therapeutic potential in clinical settings .

作用机制

The mechanism of action of (2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives with aromatic substituents and hydrochloride salts are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison:

Substituent Variation on the Pyrrolidine Ring

Key Observations :

- Aromatic Substitution : Fluorine or chlorine atoms on the phenyl ring (e.g., 1381929-21-0) enhance metabolic stability and binding affinity compared to the methoxy group in the target compound .

- Polar Groups : Hydroxymethyl or hydroxy substituents (e.g., 3R,5S-derivative) increase hydrophilicity, contrasting with the lipophilic methoxy group in the target compound .

Pharmacological Data

- Antimicrobial Activity : Chlorinated pyrrolidines (e.g., 1219977-28-2) show efficacy against bacterial strains .

- Anticancer Potential: Fluorophenyl analogs (e.g., 1381929-21-0) are explored as kinase inhibitors due to fluorine’s electronegativity enhancing target binding .

Structural Insights

- Chirality : The (2R,3R) configuration is critical for enantioselective interactions, as seen in spirocyclic pyrrolidines used in asymmetric synthesis .

- Salt Formation : Hydrochloride salts improve crystallinity and solubility, facilitating purification and formulation .

Limitations and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。